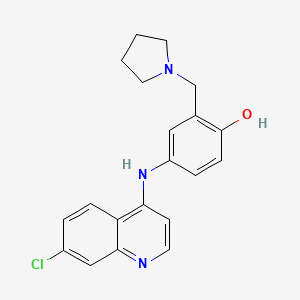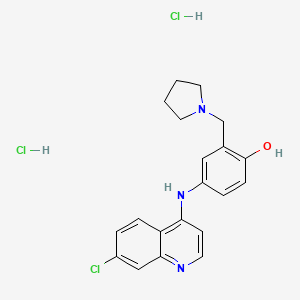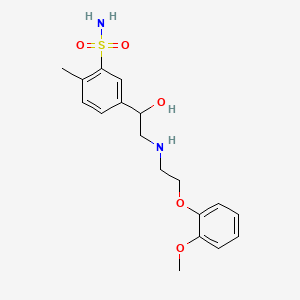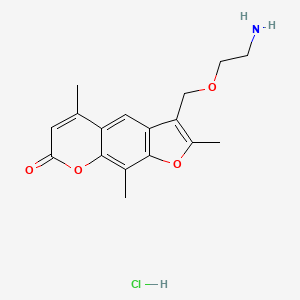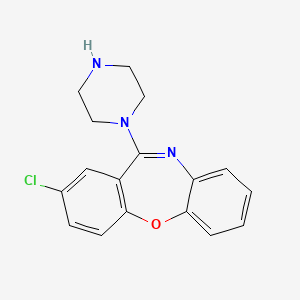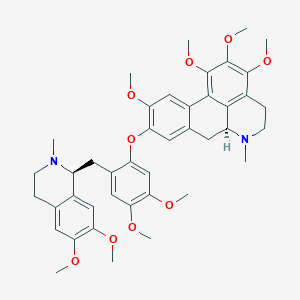
Adiantifoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adiantifoline is a bisbenzylisoquinoline alkaloid and an aporphine alkaloid.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antibacterial Activities
Adiantum capillus-veneris, containing compounds like Adiantifoline, has demonstrated significant antioxidant and antibacterial activities. Its extracts show potent activity against various bacterial strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. This suggests its potential as a natural source of antibacterial and antioxidant compounds (Boukada et al., 2022).
Medicinal Uses and Pharmacological Properties
Albizia adianthifolia, which also contains adiantifoline, is used in traditional medicine for a variety of ailments, including diabetes, eye problems, and respiratory issues. Phytochemical studies have identified various compounds in the species, indicative of its wide range of pharmacological activities such as antimicrobial, anti-inflammatory, and antioxidant effects (Maroyi, 2018).
Antioxidant and Antimicrobial Principles
Research on Albizia adianthifolia's ethyl acetate extract, fractions, and compounds has revealed notable antioxidant and antimicrobial principles. This suggests the plant's efficacy in treating oxidative damage and infections associated with certain microorganisms (Tamokou et al., 2012).
Antinociceptive and Antiinflammatory Activities
Adiantum latifolium, another species containing adiantifoline, shows antinociceptive and anti-inflammatory activities, acting through the inhibition of IL-1β production. This supports its use in traditional medicine for analgesic and anti-inflammatory purposes (Nonato et al., 2011).
Ethnopharmacological Uses and Phytochemistry
The genus Adiantum, which includes species with adiantifoline, has been used for respiratory problems and exhibits various pharmacological activities like antimicrobial and antiulcer effects. Over 130 compounds have been identified from these species, supporting their effectiveness in traditional medicine (Rastogi et al., 2018).
Eigenschaften
CAS-Nummer |
20823-96-5 |
|---|---|
Produktname |
Adiantifoline |
Molekularformel |
C42H50N2O9 |
Molekulargewicht |
726.9 g/mol |
IUPAC-Name |
(6aS)-9-[2-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C42H50N2O9/c1-43-13-11-23-17-32(45-3)34(47-5)20-27(23)29(43)16-25-19-33(46-4)36(49-7)22-31(25)53-37-18-24-15-30-38-26(12-14-44(30)2)40(50-8)42(52-10)41(51-9)39(38)28(24)21-35(37)48-6/h17-22,29-30H,11-16H2,1-10H3/t29-,30-/m0/s1 |
InChI-Schlüssel |
UEKRHVIBSZVFQN-KYJUHHDHSA-N |
Isomerische SMILES |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC |
SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC |
Kanonische SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
20823-96-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Adiantifoline; NSC 146267; NSC-146267; NSC146267 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)
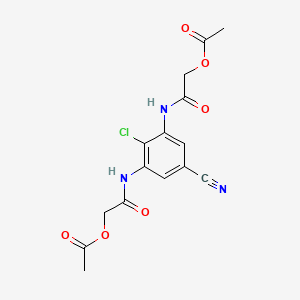
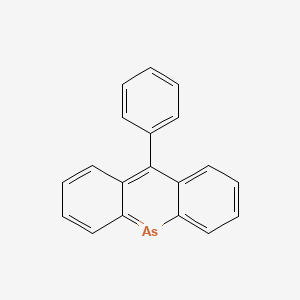
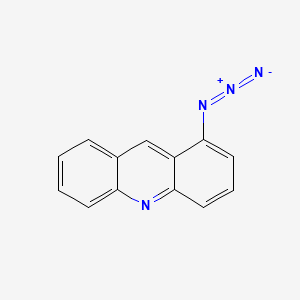
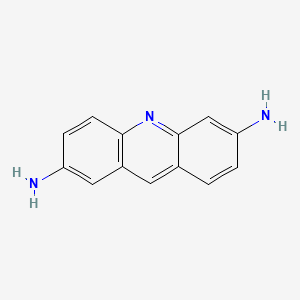
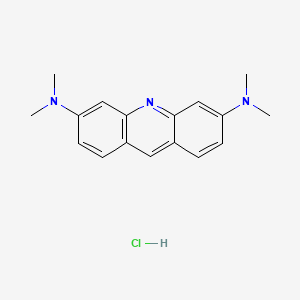
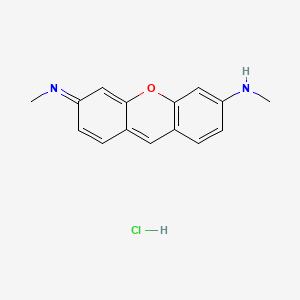
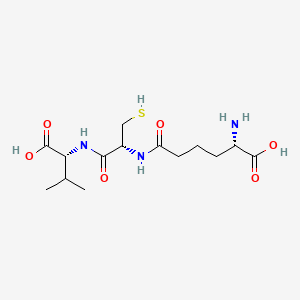
![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
